molecular formula C7H6N4 B12865231 3-(2H-1,2,3-Triazol-2-yl)pyridine

3-(2H-1,2,3-Triazol-2-yl)pyridine

Cat. No.: B12865231
M. Wt: 146.15 g/mol
InChI Key: NJRYJHSCUMBRAM-UHFFFAOYSA-N
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Description

3-(2H-1,2,3-Triazol-2-yl)pyridine is a heterocyclic compound that features both a pyridine ring and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,2,3-Triazol-2-yl)pyridine typically involves a “click” reaction, which is a copper-catalyzed azide-alkyne cycloaddition. This reaction is highly efficient and produces the triazole ring in a regioselective manner. The general procedure involves the reaction of an azide with an alkyne in the presence of a copper catalyst under mild conditions .

Industrial Production Methods

This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,2,3-Triazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of triazole N-oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-(2H-1,2,3-Triazol-2-yl)pyridine varies depending on its application. In medicinal chemistry, it often involves binding to specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes that can catalyze various chemical reactions .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H6N4

Molecular Weight

146.15 g/mol

IUPAC Name

3-(triazol-2-yl)pyridine

InChI

InChI=1S/C7H6N4/c1-2-7(6-8-3-1)11-9-4-5-10-11/h1-6H

InChI Key

NJRYJHSCUMBRAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2N=CC=N2

Origin of Product

United States

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